molecular formula C10H11BrINO B1399616 2-Bromo-N-(4-iodophenyl)butanamide CAS No. 1342001-42-6

2-Bromo-N-(4-iodophenyl)butanamide

Cat. No. B1399616
CAS RN: 1342001-42-6
M. Wt: 368.01 g/mol
InChI Key: ADTVMYSINKRSPB-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-iodophenyl)butanamide, also known as BIPB, is a synthetic organic compound with a wide range of applications in the laboratory. BIPB is a versatile compound with a variety of uses, from acting as a reagent in organic synthesis to being used as a molecular probe in biological research. It has been used in a variety of scientific applications including drug design and development, biochemistry, and molecular biology.

Scientific Research Applications

Kinetics and Mechanism of Formation and Decomposition of Substituted 1-phenylpyrrolidin-2-ones in Basic Medium

This study explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides in sodium hydroxide solutions, highlighting the kinetics of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones and the subsequent hydrolysis to substitution derivatives of sodium 4-amino-N-phenylbutanoates. Notably, it provided valuable insights into the kinetic parameters such as dissociation constants (pKa) and cyclization rate constants (kc), establishing a foundation for understanding the reactivity and stability of compounds structurally similar to 2-Bromo-N-(4-iodophenyl)butanamide under various conditions (Sedlák et al., 2002).

Drug Design and Inhibition Mechanisms

Structure-Based Drug Design to the Discovery of New 2-Aminothiazole CDK2 Inhibitors

The study highlights the utility of structure-based drug design (SBDD) in identifying potent and selective CDK2 inhibitors, using compounds like N-(5-Bromo-1,3-thiazol-2-yl)butanamide as starting points. This research underscores the importance of crystal structures and SBDD in rapidly discovering and optimizing pharmaceutical agents, suggesting potential applications for structurally similar compounds (Vulpetti et al., 2006).

Chemical Synthesis and Molecular Structure Analysis

Synthesis and Molecular Structure of 2-Bromo-N-(4-(7-(Diethylamino)-Coumarin-3-yl)Phenyl)Propanamide New Coumarin-Based Fluorescent ATRP Initiator

This paper details the synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, including its NMR, FT-IR, mass-spectrometry, and single-crystal X-ray diffraction analyses. The compound's efficient fluorescent ATRP initiation in polymerizations of acrylates signifies its potential in material sciences and polymer chemistry, presenting opportunities for structurally related compounds (Kulai & Mallet-Ladeira, 2016).

Computational Analysis and Optical Properties

Synthesis, Spectroscopic Analysis, and NLO Properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol by Quantum Mechanical Calculations

The research discusses the synthesis of a compound structurally related to 2-Bromo-N-(4-iodophenyl)butanamide and its spectroscopic analysis using computational methods. It highlights the compound's role as a connecting agent for laboratory reagents and its optical properties, emphasizing the potential of computational techniques in studying the properties and applications of related chemical compounds (Praveenkumar et al., 2021).

properties

IUPAC Name

2-bromo-N-(4-iodophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTVMYSINKRSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-iodophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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